REACTION_CXSMILES
|
Cl.[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([NH:10][NH2:11])=[CH:6][CH:5]=1.O.O.O.C([O-])(=O)C.[Na+].[C:20](OCC)(=[O:25])[CH2:21][C:22]([CH3:24])=O>C(O)C>[CH3:24][C:22]1[CH2:21][C:20](=[O:25])[N:10]([C:7]2[CH:8]=[CH:9][C:4]([O:3][CH3:2])=[CH:5][CH:6]=2)[N:11]=1 |f:0.1,2.3.4.5.6|
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Name
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|
Quantity
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5.6 g
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Type
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reactant
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Smiles
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Cl.COC1=CC=C(C=C1)NN
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Name
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|
Quantity
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5.45 g
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Type
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reactant
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Smiles
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O.O.O.C(C)(=O)[O-].[Na+]
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Name
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|
Quantity
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4.16 g
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Type
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reactant
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Smiles
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C(CC(=O)C)(=O)OCC
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Name
|
|
Quantity
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40 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the solution was heated
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Type
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TEMPERATURE
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Details
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under reflux for two hours
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Duration
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2 h
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Type
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CUSTOM
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Details
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the reaction
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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DISTILLATION
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Details
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the solvent was distilled off from the reaction mixture under reduced pressure, 40 ml ethanol
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Type
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ADDITION
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Details
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was added to the residue
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Type
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CUSTOM
|
Details
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the insoluble matters were removed by filtration
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated to dryness under reduced pressure
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Type
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DISSOLUTION
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Details
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the residue was dissolved in a small volume of a solvent mixture of benzene and ethyl acetate (4:1)
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Type
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WASH
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Details
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the solution was subjected to silica gel chromatography (150 g of Silica Gel 60; product of Merck) Elution
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Type
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ADDITION
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Details
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a solvent mixture of benzene and ethyl acetate (4:1)
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Type
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CONCENTRATION
|
Details
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the eluate was concentrated to dryness under reduced pressure
|
Type
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CUSTOM
|
Details
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the residue was recrystallized with methanol
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Name
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|
Type
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product
|
Smiles
|
CC1=NN(C(=O)C1)C2=CC=C(C=C2)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g | |
YIELD: PERCENTYIELD | 42.9% | |
YIELD: CALCULATEDPERCENTYIELD | 42.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |